1-Iodo-3-methyl-2-nitrobenzene
Overview
Description
1-Iodo-3-methyl-2-nitrobenzene is an organic compound characterized by the presence of an iodine atom, a nitro group, and a methyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-methyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically require careful temperature control to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration reactions but with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-iodo-3-methyl-2-aminobenzene.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or acyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used, often with a base like sodium hydride (NaH) to facilitate the reaction.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Iodo-3-methyl-2-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
1-Iodo-3-methyl-2-nitrobenzene is similar to other halogenated nitrobenzenes, such as 1-bromo-3-methyl-2-nitrobenzene and 1-chloro-3-methyl-2-nitrobenzene. its unique combination of substituents imparts distinct chemical properties and reactivity patterns. The presence of the iodine atom, in particular, makes it more reactive in nucleophilic substitution reactions compared to its bromo- and chloro- counterparts.
Comparison with Similar Compounds
1-Bromo-3-methyl-2-nitrobenzene
1-Chloro-3-methyl-2-nitrobenzene
1-Iodo-2-methyl-3-nitrobenzene
2-Iodo-3-nitrotoluene
Properties
IUPAC Name |
1-iodo-3-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQOZRCAFHTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693487 | |
Record name | 1-Iodo-3-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52414-99-0 | |
Record name | 1-Iodo-3-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52414-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-3-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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